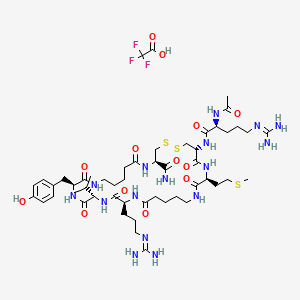
2-(Benzylamino)propanenitrile
Übersicht
Beschreibung
2-(Benzylamino)propanenitrile, also known as BAPN, is a chemical compound that has been widely used in scientific research for its unique properties. BAPN is a nitrile derivative of 2-aminopropanenitrile, and it has been found to have a number of interesting properties that make it useful in a variety of research applications.
Wirkmechanismus
2-(Benzylamino)propanenitrile works by inhibiting the activity of lysyl oxidase, which is responsible for the cross-linking of collagen and elastin fibers in the extracellular matrix. This inhibition leads to changes in the structure and function of the extracellular matrix, which can have a variety of physiological effects. 2-(Benzylamino)propanenitrile has also been found to inhibit the activity of other enzymes, including prolyl hydroxylase and lysyl hydroxylase, which are involved in collagen synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzylamino)propanenitrile are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific tissue or organ being studied. 2-(Benzylamino)propanenitrile has been found to have a variety of effects on the extracellular matrix, including changes in collagen and elastin fiber structure, increased fibrosis, and altered biomechanical properties. 2-(Benzylamino)propanenitrile has also been found to have effects on other tissues and organs, including the heart, lungs, and liver.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzylamino)propanenitrile has several advantages for use in lab experiments, including its ability to inhibit lysyl oxidase and other enzymes involved in collagen synthesis. This makes it a useful tool for studying the extracellular matrix and fibrosis. However, there are also limitations to the use of 2-(Benzylamino)propanenitrile in lab experiments, including its potential toxicity and the need for careful dosing and purification to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Benzylamino)propanenitrile, including the development of new synthesis methods, the investigation of its effects on different tissues and organs, and the exploration of its potential therapeutic applications. Some potential areas of research include the use of 2-(Benzylamino)propanenitrile to treat fibrosis, the development of new drugs that target lysyl oxidase and other enzymes involved in collagen synthesis, and the investigation of the role of 2-(Benzylamino)propanenitrile in aging and age-related diseases.
Conclusion
In conclusion, 2-(Benzylamino)propanenitrile is a unique and versatile chemical compound that has been widely used in scientific research for its ability to inhibit lysyl oxidase and other enzymes involved in collagen synthesis. 2-(Benzylamino)propanenitrile has a variety of effects on the extracellular matrix, as well as other tissues and organs, and has potential therapeutic applications in the treatment of fibrosis and other diseases. While there are limitations to the use of 2-(Benzylamino)propanenitrile in lab experiments, careful dosing and purification can ensure accurate results. Future research on 2-(Benzylamino)propanenitrile has the potential to lead to new insights into the mechanisms of disease and the development of new therapies.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)propanenitrile has been used in a variety of scientific research applications, including studies on the extracellular matrix, collagen synthesis, and fibrosis. 2-(Benzylamino)propanenitrile has been found to inhibit the activity of lysyl oxidase, an enzyme that is involved in the cross-linking of collagen and elastin fibers in the extracellular matrix. This inhibition can lead to changes in the structure and function of the extracellular matrix, which can have a variety of physiological effects.
Eigenschaften
IUPAC Name |
2-(benzylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJKPBJUVZCBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)







![6-Bromo-2-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-quinoline-4-carboxylic acid](/img/structure/B3262289.png)


